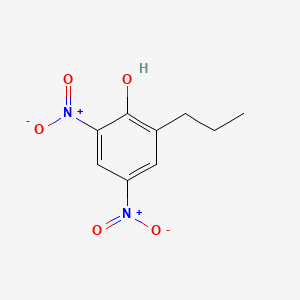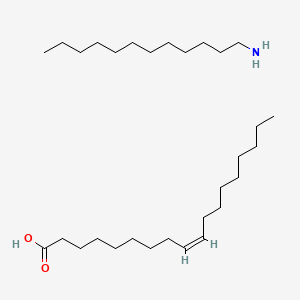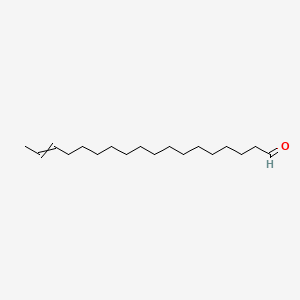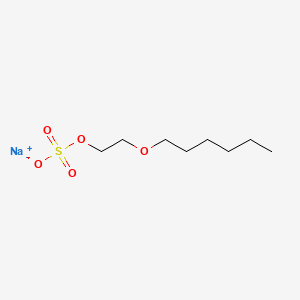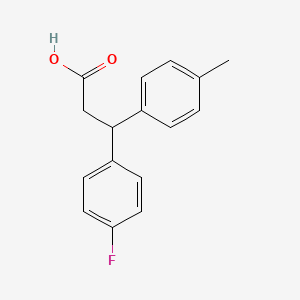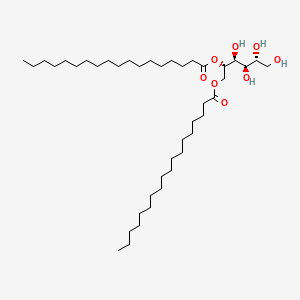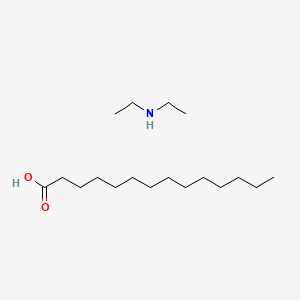
Diethylammonium myristate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethylammonium myristate is a chemical compound with the molecular formula C18H39NO2. It is an ammonium salt derived from myristic acid, a 14-carbon saturated fatty acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethylammonium myristate can be synthesized through the neutralization reaction between myristic acid and diethylamine. The reaction typically involves dissolving myristic acid in an organic solvent such as ethanol, followed by the addition of diethylamine. The mixture is then heated under reflux conditions to facilitate the reaction, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors where myristic acid and diethylamine are combined under controlled temperature and pressure conditions. The reaction mixture is then purified through processes such as filtration and crystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Diethylammonium myristate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and amines.
Reduction: Reduction reactions can convert the ammonium salt back to the primary amine and fatty acid.
Substitution: The compound can participate in substitution reactions where the ammonium group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Myristic acid and diethylamine.
Reduction: Primary amine and fatty acid.
Substitution: Products vary based on the nucleophile used.
Scientific Research Applications
Diethylammonium myristate has several applications in scientific research:
Chemistry: It is used as a surfactant and emulsifying agent in various chemical formulations.
Biology: The compound is studied for its role in protein myristoylation, a process where myristic acid is covalently attached to proteins, influencing their function and localization.
Medicine: Research explores its potential in drug delivery systems, particularly in enhancing the permeability of drugs through biological membranes.
Industry: It is used in the production of cosmetics and personal care products due to its emulsifying properties.
Mechanism of Action
The mechanism of action of diethylammonium myristate involves its interaction with biological membranes and proteins. The myristate moiety can insert into lipid bilayers, altering membrane fluidity and permeability. Additionally, the compound can facilitate the myristoylation of proteins, a post-translational modification that affects protein localization and function.
Comparison with Similar Compounds
Similar Compounds
- Ammonium myristate
- Diethylammonium palmitate
- Diethylammonium stearate
Uniqueness
Diethylammonium myristate is unique due to its specific chain length (14 carbons) and the presence of the diethylammonium group. This combination imparts distinct physicochemical properties, such as solubility and emulsifying capability, making it suitable for specific applications in research and industry.
Properties
CAS No. |
94333-64-9 |
|---|---|
Molecular Formula |
C18H39NO2 |
Molecular Weight |
301.5 g/mol |
IUPAC Name |
N-ethylethanamine;tetradecanoic acid |
InChI |
InChI=1S/C14H28O2.C4H11N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16;1-3-5-4-2/h2-13H2,1H3,(H,15,16);5H,3-4H2,1-2H3 |
InChI Key |
KPGHZILWDLGBSJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)O.CCNCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



